3-[4-(Chloromethyl)phenyl]-3-fluorooxetane

Medicinal Chemistry Drug Discovery ADME

Medicinal chemistry campaigns require building blocks that precisely modulate lipophilicity and pKa while offering synthetic versatility. 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane (C10H10ClFO, MW 200.64) delivers this dual functionality. - **Reactive handle:** Chloromethyl group enables nucleophilic substitution, Suzuki, and Sonogashira couplings. - **Property modulation:** 3-Fluorooxetane core reduces lipophilicity (XLogP3 1.9) and modulates pKa by up to 3 units. - **Supply:** Available for R&D quantities with global shipping.

Molecular Formula C10H10ClFO
Molecular Weight 200.64
CAS No. 2418719-68-1
Cat. No. B2482365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Chloromethyl)phenyl]-3-fluorooxetane
CAS2418719-68-1
Molecular FormulaC10H10ClFO
Molecular Weight200.64
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)CCl)F
InChIInChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2
InChIKeyVTWGNIOSHIDBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Chloromethyl)phenyl]-3-fluorooxetane Procurement Guide


3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is a fluorinated oxetane building block featuring a 3-fluorooxetane core and a 4-(chloromethyl)phenyl substituent (C10H10ClFO, MW 200.64) . This compound is a member of the 3-fluorooxetane class, which is valued in medicinal chemistry for its ability to modulate lipophilicity, metabolic stability, and pKa when used as a bioisostere . The presence of both a reactive chloromethyl handle and a fluorinated oxetane core makes it a versatile intermediate for synthesizing complex molecules [1].

Core 3-Fluorooxetane building block
Handle 4-(Chloromethyl)phenyl reactive site
Design Fit Lipophilicity / pKa modulation in med chem

Why Other 3-Fluorooxetanes Cannot Substitute


The combination of a 3-fluorooxetane core with a 4-(chloromethyl)phenyl group in this compound creates a unique reactivity profile that is not present in other 3-fluorooxetane analogs. The chloromethyl group provides a site for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures [1]. Meanwhile, the fluorine atom on the oxetane ring directly impacts key physicochemical properties, including lipophilicity and pKa, which are critical for optimizing drug candidates . Substituting this compound with a structurally similar analog, such as 3-(chloromethyl)-3-(4-fluorophenyl)oxetane, would alter the electronic and steric environment due to the different substitution pattern on the phenyl ring, potentially leading to different reactivity and biological outcomes .

Attribute
This compound
3-(Chloromethyl)-3-(4-fluorophenyl)oxetane
Chloromethyl position
On phenyl ring (4-position)
Directly on oxetane ring
Fluorine position
On oxetane ring (3-position)
On phenyl ring (4-position)
Impact
Different substitution pattern alters electronic/steric environment, reactivity, and biological outcome

Quantitative Evidence for 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane


Predicted Lipophilicity (XLogP3)

The computed XLogP3 value for 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is 1.9, indicating its predicted lipophilicity [1]. This value is critical for medicinal chemists as lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination of oxetanes is a well-established strategy to reduce lipophilicity compared to non-fluorinated analogs, potentially improving drug-like properties .

Lipophilicity
Class-level
XLogP3 1.9
Predicted logP; aids ADME property assessment
Computed value; verify experimentally
Medicinal Chemistry Drug Discovery ADME

Purity Specification

Commercially available 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is supplied with a minimum purity of 95%, as specified by the vendor . This level of purity is a critical factor for ensuring reproducibility in synthetic transformations and for minimizing side reactions in subsequent steps.

Purity
Data to verify
Target ≥95%
Comparator 97%
Baseline purity; confirm with lot-specific COA
Vendor specification; slightly lower than bromo analog
Chemical Synthesis Quality Control Reproducibility

pKa Modulation by 3-Fluorooxetane Scaffold

Studies on 3-fluoroalkyl-substituted oxetanes demonstrate that fluorination can significantly impact acidity, with oxetane derivatives showing a decrease in pKa values by up to three units when replacing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties . This class-level effect suggests that 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, as a 3-fluorooxetane, may also exhibit altered pKa characteristics compared to non-fluorinated or differently substituted oxetane analogs.

pKa Modulation
Class-level
Up to 3 unit decrease
May alter ionization state in target molecules
Class-level evidence; verify with specific conjugate
Physicochemical Properties Drug Design Bioisosterism

Molecular Formula and Weight Comparison

3-[4-(Chloromethyl)phenyl]-3-fluorooxetane (C10H10ClFO, MW 200.64) shares the same molecular formula and weight as its isomer, 3-(chloromethyl)-3-(4-fluorophenyl)oxetane . The key differentiation lies in the substitution pattern: the target compound places the chloromethyl group on the phenyl ring, while the analog has it directly attached to the oxetane. This structural difference can lead to divergent reactivity and physical properties, making the selection of the correct isomer critical for specific synthetic routes.

Isomeric Identity
Head-to-head
Target: ClCH2-phenyl; F on oxetane
Analog: ClCH2 on oxetane; F on phenyl
Same formula, distinct substitution pattern
Isomeric selection critical for intended reactivity
Chemical Synthesis Building Block Intermediate

Polymerization Reactivity Advantage

A study on isomeric (chloromethyl)oxetanes found that poly[3-(chloromethyl)oxetane] is twice as reactive toward benzoate ion as poly[2-(chloromethyl)oxetane] [1]. While this study does not include the exact target compound, it provides a strong class-level inference that the position of the chloromethyl group on an oxetane scaffold can dramatically alter reactivity. This suggests that 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, with its chloromethyl group on the phenyl ring at the 3-position of the oxetane, may possess unique reactivity profiles compared to other chloromethyl oxetane isomers.

Reactivity Class
Class-level
2× higher reactivity
3-substituted chloromethyl oxetanes may show kinetic advantage
Based on polymer reactivity; verify for monomer
Polymer Chemistry Materials Science Coatings

Application Scenarios for 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane


Lead Optimization: Lipophilicity & pKa Modulation

Based on the computed XLogP3 of 1.9 and the class-level evidence that 3-fluorooxetanes can modulate pKa by up to 3 units , this compound is best suited for medicinal chemistry campaigns where fine-tuning the physicochemical properties of a lead candidate is required. The fluorinated oxetane core can serve as a bioisostere to improve metabolic stability and reduce lipophilicity, while the chloromethyl handle allows for further diversification [1].

Fluorinated Intermediate Synthesis via Cross-Coupling

The chloromethyl group on the phenyl ring provides a reactive site for nucleophilic substitution and cross-coupling reactions, such as Suzuki or Sonogashira couplings . This enables the compound to be used as a versatile intermediate for synthesizing more complex fluorinated scaffolds, which are of high interest in pharmaceutical and agrochemical research [1].

Novel Polymer and Coating Development

Class-level evidence indicates that the position of a chloromethyl substituent on an oxetane ring can significantly influence the reactivity of the resulting polymers . This suggests that 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane could be a valuable monomer for synthesizing novel polyethers or coatings with tailored properties. The fluorine atom may also impart beneficial characteristics such as increased thermal stability and chemical resistance [1].

Application
Selection Property
Validation Focus
Lead optimization: Lipophilicity & pKa modulation
3-Fluorooxetane core for physicochemical tuning
Verify impact on ADME and potency in lead series
Fluorinated intermediate synthesis via cross-coupling
Chloromethyl handle for C–C bond formation
Confirm reactivity under chosen coupling conditions
Novel polymer and coating development
3-Substituted oxetane scaffold for tailored reactivity
Evaluate monomer reactivity and polymer properties

Technical Documentation Hub

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29 linked technical documents
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